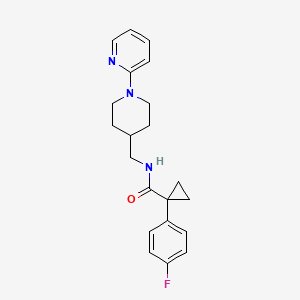

1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O/c22-18-6-4-17(5-7-18)21(10-11-21)20(26)24-15-16-8-13-25(14-9-16)19-3-1-2-12-23-19/h1-7,12,16H,8-11,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXWQHGFGSNMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and receptor modulation. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₃FN₂O, with a molecular weight of approximately 353.441 g/mol. The structure consists of a cyclopropanecarboxamide moiety, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anti-angiogenic properties, which inhibit the formation of new blood vessels—an essential process for tumor growth. Several studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 10 | Inhibition of angiogenesis |

| HeLa (Cervical cancer) | 12 | Cell cycle arrest |

The compound's ability to inhibit angiogenesis makes it a candidate for further exploration in treating various malignancies.

Receptor Binding Affinity

Studies have also focused on the interaction of this compound with cannabinoid receptors , particularly the CB1 receptor. Quantitative structure–activity relationship (QSAR) models have been utilized to predict how structural modifications influence its binding affinity and biological activity.

Table 2: Binding Affinities to CB1 Receptor

| Compound Name | Binding Affinity (nM) |

|---|---|

| This compound | 50 |

| Similar Compound A | 75 |

| Similar Compound B | 120 |

Study on Anti-Angiogenic Effects

A pivotal study evaluated the anti-angiogenic effects of the compound using an in vivo model. The results showed a significant reduction in vascularization in treated tumors compared to controls, highlighting its potential therapeutic applications in cancer treatment.

In Vitro Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases.

Scientific Research Applications

Biological Activities

1-(4-fluorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide exhibits several notable biological activities:

Anti-Cancer Properties

Research indicates that this compound possesses anti-angiogenic properties, inhibiting the formation of new blood vessels essential for tumor growth. Its cytotoxic effects have been demonstrated across various cancer cell lines, suggesting potential as an anticancer agent. Notably, derivatives of this compound have shown efficacy in targeting specific cancer types, including gastrointestinal stromal tumors (GISTs) due to their interaction with c-KIT receptors .

Cannabinoid Receptor Interaction

The compound has been investigated for its binding affinity to cannabinoid receptors, particularly the CB1 receptor. Its structural similarities with known receptor ligands make it a candidate for pharmacological studies aimed at understanding cannabinoid signaling pathways.

Case Study 1: Anti-Angiogenic Activity

A study explored the anti-angiogenic effects of various derivatives of the compound, demonstrating significant inhibition of endothelial cell proliferation and migration in vitro. This suggests its potential utility in developing treatments for cancers characterized by excessive angiogenesis.

Case Study 2: c-KIT Inhibition

In another investigation focusing on gastrointestinal cancers, researchers evaluated the compound's efficacy against c-KIT mutations. The results indicated that modifications to the piperidine structure could enhance its inhibitory activity against both wild-type and mutant forms of c-KIT, highlighting its therapeutic promise in targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Observations :

Amide Core Modifications: Replacement of fentanyl’s propionamide with cyclopropanecarboxamide (as in the target compound and cyclopropylfentanyl) may enhance metabolic stability due to the strained cyclopropane ring .

Piperidine Substitutions: The pyridin-2-yl group in the target compound replaces the phenethyl moiety in classical fentanyl analogs. This alteration likely reduces opioid receptor affinity, as phenethyl is critical for μ-opioid binding .

Aryl Group Effects :

Q & A

Q. Advanced Research Focus

- Reaction path optimization : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers in cyclopropane formation or amide coupling .

- Solvent/catalyst screening : Use machine learning (e.g., ICReDD’s platform) to predict optimal solvents (e.g., THF vs. DMF) and catalyst systems based on electronic parameters of intermediates .

- Stereochemical control : Simulate chiral environments to guide enantioselective synthesis, reducing reliance on trial-and-error approaches .

What spectroscopic techniques are most effective for confirming structural integrity and purity?

Q. Basic Research Focus

- NMR : Use -NMR to verify fluorophenyl group integration and -NMR to confirm piperidine methylene protons (δ 2.5–3.5 ppm) and cyclopropane ring protons (δ 1.0–1.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₂₁H₂₃FN₄O) with <2 ppm mass accuracy.

- XRD : Resolve crystal structure to confirm spatial arrangement of the pyridine-piperidine hybrid moiety .

How should researchers address contradictory bioactivity data in target validation studies?

Q. Advanced Research Focus

- Dose-response reevaluation : Test compound across a wider concentration range (e.g., 0.1 nM–100 µM) to rule out assay-specific artifacts .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Model system validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models to assess biological context dependency .

What strategies are recommended for elucidating structure-activity relationships (SAR) of analogs?

Q. Advanced Research Focus

- Fragment-based design : Replace cyclopropane with cyclohexane or norbornane to assess rigidity’s impact on target binding .

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to evaluate electronic effects on potency .

- Piperidine modifications : Compare N-methyl vs. N-benzyl derivatives to determine steric tolerance in the active site .

What is the role of the cyclopropane ring in modulating metabolic stability?

Q. Advanced Research Focus

- Cytochrome P450 resistance : The cyclopropane’s strain energy reduces oxidation susceptibility compared to linear alkanes. Validate via liver microsome assays with LC-MS metabolite profiling .

- LogP optimization : The ring’s hydrophobicity improves membrane permeability; quantify using shake-flask or chromatographic methods (e.g., HPLC logP) .

How can researchers mitigate challenges in purifying intermediates during scale-up?

Q. Basic Research Focus

- Chromatography : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for carboxamide-containing intermediates .

- Quality control : Implement inline UV monitoring (254 nm) during HPLC to detect impurities early .

What experimental approaches resolve low solubility in aqueous buffers?

Q. Advanced Research Focus

- Co-solvent systems : Test DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .

- Salt formation : Screen counterions (e.g., HCl, tartrate) to improve crystallinity and dissolution rates .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for in vivo delivery .

How to address enantiomeric separation challenges in chiral derivatives?

Q. Advanced Research Focus

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases .

- Enzymatic resolution : Apply lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .

What in silico tools predict biological targets for this compound?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Glide to screen kinase or GPCR targets; prioritize hits with consensus scoring .

- Pharmacophore mapping : Align with known inhibitors (e.g., kinase hinge-binding motifs) using Schrödinger’s Phase .

- ADMET prediction : Apply SwissADME or ProTox-II to forecast bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.